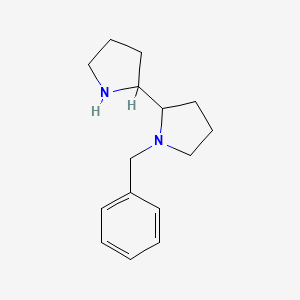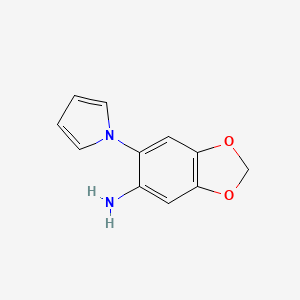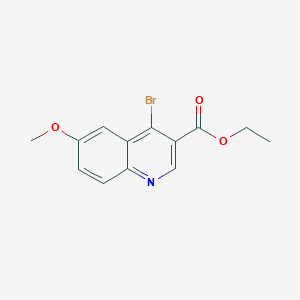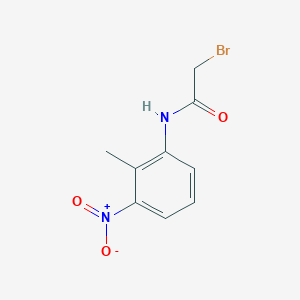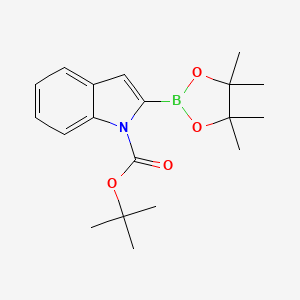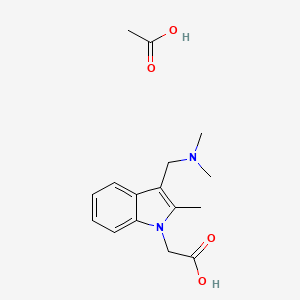
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
説明
“(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate” is a biochemical used for proteomics research . Its molecular formula is C14H18N2O2•C2H4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) . This code provides a textual representation of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a biochemical, it may participate in various biological reactions, particularly in the field of proteomics .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It should be stored at a temperature of 28°C .
科学的研究の応用
Synthesis Methodologies and Applications
- A two-step synthetic strategy has been developed to prepare indole-3-acetylcholine (IAC) from indole-3-acetic acid (IAA), demonstrating an efficient methodology for the preparation of choline ester auxin conjugates. This process involves treatment of indole-3-acetate with 1-dimethylamino-2-chloroethane, followed by methylation, yielding IAC from IAA with recrystallized yields of 55–70% (Bozsó et al., 1995).
Biochemical Tagging and Immobilization
- The derivatives of indole-3-acetic acid, particularly its 5- and 6-(2-aminoethyl)-derivatives, have been utilized in the design of novel research tools, including immobilized and carrier-linked forms. These derivatives allow for the conjugation with biochemical tags or biocompatible molecular probes, contributing significantly to biochemical research applications (Ilić et al., 2005).
Physiological Effects and Applications
- The synthesis of indole-3-acetylcholine iodide (IAC) and its stimulation on pea stem segment elongation highlight the potential physiological applications of indole derivatives. The process involves Fischer esterification and suggests the role of such compounds in plant growth and development (Ballal et al., 1992).
Novel Compound Synthesis
- Research on the metabolism of indole-3-acetic acid in plants has led to the identification of new compounds, such as I-(Indole-3-acetyl)-β-D-Glucose. This discovery opens up possibilities for exploring the roles of such compounds in plant physiology and biochemistry (Zenk, 1961).
Electrochemical Oxidation Studies
- The electrochemical oxidation of indole-3-acetic acid has been investigated, revealing mechanisms and products formed in acidic medium. This research provides insights into the chemical behavior of indole derivatives and their potential applications in synthetic chemistry (Hu & Dryhurst, 1993).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
acetic acid;2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C2H4O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18;1-2(3)4/h4-7H,8-9H2,1-3H3,(H,17,18);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYTXAVRAJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



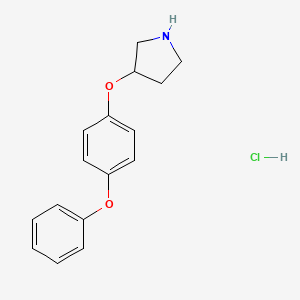
![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
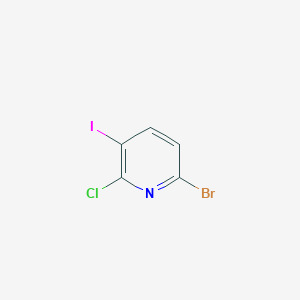
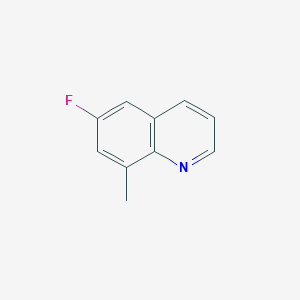
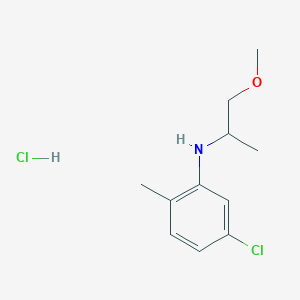
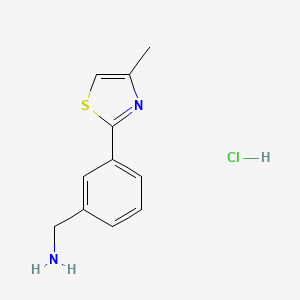
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
